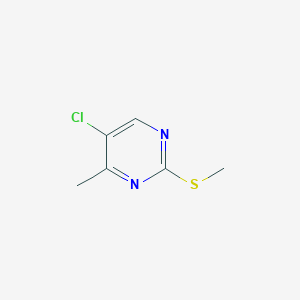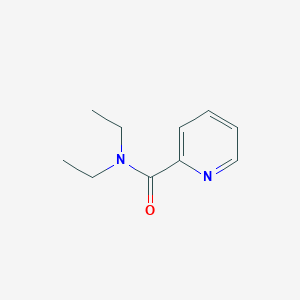
N,N-diethylpyridine-2-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N,N-diethylpyridine-2-carboxamide and its related compounds has been reported in various studies . For instance, one study reported the synthesis of bis[3-(4-chloro-N,N-diethylpyridine-2-carboxamide)] diselenide through ring lithiation using 2.2 equivalents of lithium diisopropylamide (LDA) in THF .Molecular Structure Analysis
The molecular structure of N,N-diethylpyridine-2-carboxamide is characterized by the presence of a pyridine ring and a carboxamide group . The compound also contains a diethylamino group attached to the pyridine ring .Aplicaciones Científicas De Investigación
Synthesis and Structure
- N,N-diethylpyridine-2-carboxamide, a type of nicotinic acid diethylamide, is used in synthesizing mixed-ligand Cobalt(II) and Nickel(II) complexes. These complexes have been studied for their chemical properties and crystal structure using X-ray diffraction analyses and IR spectroscopy. The molecular structures of these complexes show they crystallize in the triclinic system and have a distorted octahedral coordination polyhedron of metal atoms (Cherkasova et al., 2020).
Antitumor Activity
- Research has explored the interaction of acridine antitumor agents with DNA. Studies using absorbance spectroscopy have examined the thermodynamic properties of the interaction of experimental antitumor agents with nucleic acids. These include derivatives of N,N-diethylpyridine-2-carboxamide, showing the influence of their electrostatic properties on binding energies and their effects on enthalpy and entropy contributions (Crenshaw et al., 1995).
Pharmaceutical Applications
- N,N-diethylpyridine-2-carboxamide derivatives are investigated in pharmaceutical research for their potential as anti-inflammatory and analgesic agents. Studies have shown that these compounds have potent activities in these areas and are devoid of acute gastrolesivity, indicating their potential therapeutic value (Grossi et al., 2005).
Applications in Kinase Inhibitors
- Research has identified substituted N,N-diethylpyridine-2-carboxamides as potent and selective inhibitors of kinase enzymes. This discovery is significant in the development of new antiproliferative agents against both hematological and solid tumor cell lines (Lombardo et al., 2004).
Crystallographic Studies
- Crystallographic studies have been conducted on derivatives of N,N-diethylpyridine-2-carboxamide to understand their interactions with DNA. These studies are crucial in elucidating the molecular basis of their potential as anti-cancer agents and their interactions with genetic material (Hudson et al., 1987).
Catalytic Applications
- In organic chemistry, derivatives of N,N-diethylpyridine-2-carboxamide have been used in catalytic processes like the ortho-alkylation of aromatic carboxamides and 2-phenylpyridine derivatives. These catalytic processes are essential in the synthesis of various organic compounds (Chen et al., 2011).
Propiedades
IUPAC Name |
N,N-diethylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-12(4-2)10(13)9-7-5-6-8-11-9/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHYAWQPQKVMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethylpicolinamide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


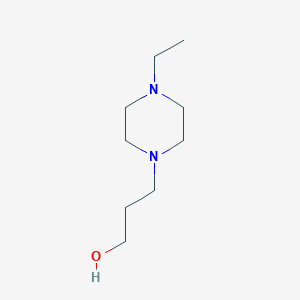
![Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione](/img/structure/B3329704.png)
![1-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B3329710.png)
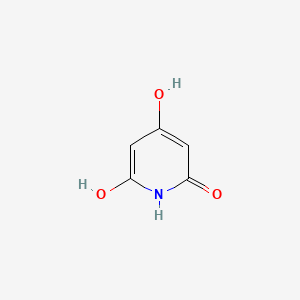


![3-(m-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3329743.png)
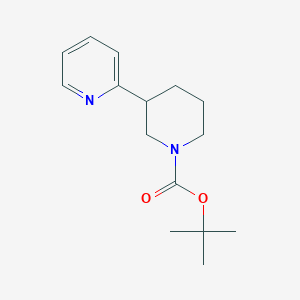
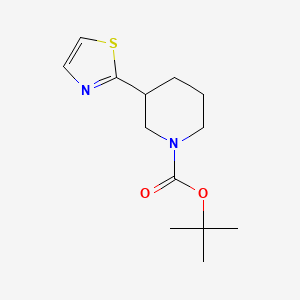
![3,7-Diazabicyclo[4.2.0]octane](/img/structure/B3329754.png)
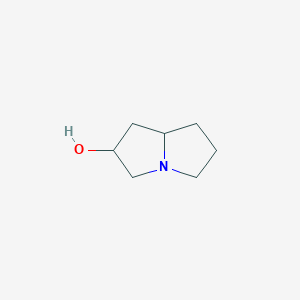
![(3R,5S,8R,9S,10S,13S,14S,16R,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B3329770.png)

